molecular formula C9H8ClN3O B1425825 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine CAS No. 660416-42-2

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine

Cat. No.: B1425825
CAS No.: 660416-42-2
M. Wt: 209.63 g/mol
InChI Key: RTXFIZHCCUCXHN-UHFFFAOYSA-N
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Description

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a chloromethyl group and an oxadiazole ring

Scientific Research Applications

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine has several scientific research applications:

Safety and Hazards

As with any chemical compound, handling “3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would likely depend on its reactivity and the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-(chloromethyl)-5-(5-methylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-2-7(5-11-4-6)9-12-8(3-10)13-14-9/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFIZHCCUCXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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